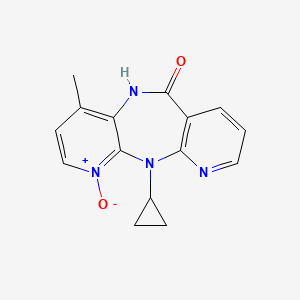

Nevirapine N1-Oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14N4O2 |

|---|---|

Molecular Weight |

282.30 g/mol |

IUPAC Name |

2-cyclopropyl-7-methyl-4-oxido-2,9,15-triaza-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |

InChI |

InChI=1S/C15H14N4O2/c1-9-6-8-18(21)15-12(9)17-14(20)11-3-2-7-16-13(11)19(15)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,20) |

InChI Key |

LBKKBXSRBMQEQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=[N+](C=C1)[O-])N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |

Origin of Product |

United States |

Chemical Synthesis and Biotransformation Pathways of Nevirapine N1 Oxide

Chemical Synthesis Methodologies for Nevirapine (B1678648) N1-Oxide

The synthesis of Nevirapine N1-Oxide is crucial for its use as a reference standard in analytical and metabolic studies. The methodologies involve the specific oxidation of the N1-nitrogen atom located on one of the pyridine (B92270) rings of the Nevirapine molecule.

The direct N-oxidation of pyridine and its derivatives is a well-established chemical transformation that can be applied to the synthesis of this compound. This process involves treating the parent compound, Nevirapine, with a suitable oxidizing agent. Common reagents used for the N-oxidation of tertiary nitrogen atoms in heterocyclic rings include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of an acid like acetic acid or with specific catalysts. researchgate.net

Other effective oxidizing systems for nitrogen heterocycles include:

Urea-Hydrogen Peroxide (UHP): An inexpensive and stable solid reagent that can efficiently oxidize nitrogen heterocycles to their corresponding N-oxides. akjournals.com

Sodium Percarbonate: A solid, stable source of hydrogen peroxide that, in the presence of rhenium-based catalysts, provides an efficient route to N-oxides under mild conditions. organic-chemistry.org

Sodium Perborate: This reagent, when used in acetic acid, is effective for the N-oxidation of azines. organic-chemistry.org

The application of these reagents to Nevirapine would involve the direct oxidation of the electron-rich pyridine nitrogen at the N1 position.

Nevirapine possesses multiple nitrogen atoms within its dipyridodiazepinone structure, making regioselectivity a key challenge in the synthesis of this compound. The target nitrogen for this specific compound is the one located in the pyridine ring (N1), which is distinct from the nitrogens in the diazepine (B8756704) ring (N5 and N11) and the lactam group.

Strategies to achieve regioselective N-oxidation often rely on the inherent electronic properties of the different nitrogen atoms. The pyridine nitrogen is generally more nucleophilic and susceptible to oxidation than the nitrogen atoms of the amide or the diazepine ring, especially the one adjacent to the electron-withdrawing phenyl group. The selection of a mild and specific oxidizing agent can favor the formation of the N1-oxide over other potential oxidation products. For instance, the use of controlled amounts of m-CPBA or a catalyzed hydrogen peroxide system can often achieve selective oxidation of the most basic nitrogen center. researchgate.net While specific studies detailing the regioselective synthesis for this compound are not extensively published, the principles of heterocyclic chemistry suggest that the pyridine nitrogen is the most probable site for direct electrophilic oxidation.

The availability of pure, well-characterized this compound is essential for its use as a reference material in quality control and regulatory compliance. Pharmaceutical reference standards are used to identify and quantify impurities and degradation products in active pharmaceutical ingredients (APIs) and finished drug products. Current time information in Bangalore, IN.

Several specialized chemical suppliers, such as LGC Standards, produce and distribute this compound (CAS Number: 162255-73-4) as a certified reference material. beilstein-journals.orgresearchgate.net This material is classified as both an impurity and a degradation product of Nevirapine. beilstein-journals.org The production of these standards is often accredited under rigorous quality systems like ISO 17034 and ISO/IEC 17025, which ensures their identity, purity, and concentration. beilstein-journals.orgvulcanchem.com The availability of such standards allows pharmaceutical manufacturers to accurately monitor the levels of this compound in their products, ensuring they remain below the thresholds mandated by regulatory bodies like the ICH. drugbank.com

| Property | Information | Source |

|---|---|---|

| Product Name | This compound | beilstein-journals.org |

| CAS Number | 162255-73-4 | beilstein-journals.org |

| Impurity Type | Degradation Product, Impurity | beilstein-journals.org |

| IUPAC Name | 11-cyclopropyl-4-methyl-1-oxido-5H-dipyrido[2,3-b:3',2'-e] akjournals.combeilstein-journals.orgdiazepin-1-ium-6-one | beilstein-journals.org |

| Molecular Formula | C₁₅H₁₄N₄O₂ | beilstein-journals.org |

Biotransformation Mechanisms Leading to this compound Formation

The formation of this compound in biological systems can occur through enzymatic metabolism or as a result of non-enzymatic chemical degradation.

The primary metabolic pathway for Nevirapine is extensive oxidative metabolism, predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver. researchgate.netplos.org The major isoforms involved are CYP3A4 and CYP2B6, which catalyze the formation of several hydroxylated metabolites, such as 2-, 3-, 8-, and 12-hydroxynevirapine. plos.orgturkjps.org While CYP enzymes are the main drivers of Nevirapine's Phase I metabolism, their role is primarily associated with C-hydroxylation rather than N-oxidation. researchgate.net

An alternative enzymatic pathway that is highly relevant for the N-oxidation of xenobiotics involves Flavin-containing monooxygenases (FMOs). core.ac.uknih.gov FMOs are a distinct family of Phase I metabolic enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen, sulfur, and phosphorus atoms in various drugs and foreign compounds. turkjps.orgcore.ac.uk Unlike CYPs, which often oxidize compounds via electrophilic reactions, FMOs typically use a nucleophilic addition mechanism. turkjps.org FMO1 and FMO3 are the most significant isoforms in the human liver and are responsible for the N-oxidation of many nitrogen-containing drugs. plos.orgturkjps.org Although direct experimental evidence linking FMOs to the specific formation of this compound is limited, the established function of FMOs makes them a highly plausible enzymatic pathway for its formation in vivo. This potential FMO-mediated N-oxidation would represent a minor metabolic route compared to the extensive hydroxylation carried out by CYP enzymes.

| Enzyme Family | Primary Reaction Type | Known Role in Nevirapine Metabolism | Potential Role in this compound Formation | Source |

|---|---|---|---|---|

| Cytochrome P450 (CYP3A4, CYP2B6) | C-Hydroxylation, Dehydrogenation | Major pathway; forms 2-, 3-, 8-, and 12-hydroxy metabolites. | Minor or negligible. | plos.orgturkjps.orgnih.gov |

| Flavin-Containing Monooxygenases (FMOs) | N-Oxidation, S-Oxidation | Not extensively studied for Nevirapine. | Plausible pathway due to FMO's known function in oxidizing nucleophilic nitrogen atoms in drugs. | turkjps.orgcore.ac.uknih.gov |

This compound can also be formed through non-enzymatic chemical degradation, particularly under conditions of oxidative stress. Forced degradation studies, which are conducted to assess the stability of a drug substance, have shown that Nevirapine is susceptible to degradation under oxidative conditions. rjptonline.org

Specifically, treatment of Nevirapine with oxidizing agents such as hydrogen peroxide (H₂O₂) can lead to the formation of degradation products, including N-oxides. akjournals.com One study demonstrated that major degradation occurred with 3% H₂O₂. akjournals.com Another detailed forced degradation study confirmed that Nevirapine degrades under oxidative conditions, and LC-MS/MS was used to propose structures for the resulting degradation products. rjptonline.org Furthermore, some N-oxides have been observed to form under thermal stress at elevated temperatures, suggesting a potential for solid-state auto-oxidation. drugbank.com The characterization of this compound as a "degradation product" by reference material suppliers corroborates these findings, indicating that its formation is a known outcome of the chemical instability of Nevirapine under specific stress conditions. beilstein-journals.org

Investigation into the Metabolic Stability of this compound in Preclinical In Vitro Systems Remains Undocumented in Publicly Available Literature

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the metabolic fate of this compound, a potential metabolite of the non-nucleoside reverse transcriptase inhibitor, nevirapine. Despite extensive research into the biotransformation of the parent compound, nevirapine, specific data on the metabolic stability of its N1-oxide derivative in preclinical in vitro systems are not publicly available.

The metabolism of nevirapine has been a subject of numerous studies, which have consistently shown its extensive conversion by hepatic cytochrome P450 (CYP) enzymes. drugbank.comscielo.brnih.govpharmgkb.org The primary metabolic pathways identified for nevirapine involve hydroxylation at various positions on the molecule, followed by glucuronide conjugation. drugbank.comscielo.br In vitro studies utilizing human liver microsomes have pinpointed CYP3A4 and CYP2B6 as the principal enzymes responsible for the formation of these hydroxylated metabolites. nih.govpharmgkb.org

However, the formation and subsequent metabolic stability of this compound have not been specifically addressed in the available scientific literature. While N-oxidation is a known metabolic pathway for many xenobiotics containing nitrogen atoms, there is no direct evidence or detailed research findings describing the in vitro stability of this compound in common preclinical test systems such as human liver microsomes, hepatocytes, or other subcellular fractions.

Consequently, no data tables or detailed research findings on the metabolic stability of this compound can be presented. The existing body of research focuses on the parent drug's metabolic profile, which includes several hydroxylated derivatives, but does not extend to the specific N1-oxide metabolite. Further investigation would be required to determine if this compound is a significant metabolite of nevirapine in humans and to characterize its metabolic stability and potential for further biotransformation.

Advanced Analytical Methodologies for Characterization and Quantification of Nevirapine N1 Oxide

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Nevirapine (B1678648) and its metabolites from endogenous components in biological samples and from each other. The choice of technique depends on the required sensitivity, resolution, and speed of analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, reliable, and cost-effective method for the quantification of Nevirapine and its metabolites. researchgate.net This technique separates compounds based on their differential partitioning between a stationary phase (typically a C8 or C18 column) and a liquid mobile phase. researchgate.net UV detection is suitable for these compounds due to their chromophoric nature.

Methods have been developed for the simultaneous determination of Nevirapine and its primary oxidative metabolites, 2-hydroxynevirapine and 3-hydroxynevirapine, in human plasma. researchgate.net A typical analysis involves a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netijpar.com Detection is commonly performed at wavelengths around 220 nm or 280 nm. researchgate.netorientjchem.org While these methods are established for other metabolites, they are readily adaptable for the separation and quantification of Nevirapine N1-Oxide, provided a reference standard is available for method development and validation. The retention time of the N1-oxide would be expected to differ from the parent drug and other metabolites due to changes in polarity.

Table 1: Example of HPLC-UV Conditions for Nevirapine and Metabolite Analysis

| Parameter | Condition | Source |

| Column | Zorbax SB-C8 | researchgate.net |

| Mobile Phase | 2 mM Ammonium Acetate : Acetonitrile (80:20 v/v), pH 4.0 | researchgate.net |

| Flow Rate | Gradient flow: 1 ml/min for 17 min, then increased to 2 ml/min | researchgate.net |

| Detection Wavelength | 280 nm | researchgate.net |

| Injection Volume | 20 µl | nih.gov |

| Retention Times | 2-OH Nevirapine: 5.87 min, 3-OH Nevirapine: 7.42 min, Nevirapine: 12.88 min | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically <2 µm). This results in substantially higher resolution, improved sensitivity, and much faster analysis times. scirp.org UPLC methods are particularly valuable for high-throughput analysis, such as in clinical drug monitoring or metabolic profiling studies.

A stability-indicating RP-UPLC method was developed to analyze Nevirapine and its degradation products. scirp.org This study demonstrated that UPLC technology is superior to conventional HPLC in terms of speed, solvent consumption, and resolution. scirp.org Such high-resolution techniques would be ideal for separating closely related isomers, including potential N-oxide metabolites, from the parent compound and other derivatives in complex mixtures. scirp.org

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Selective Detection and Quantification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective quantification of drugs and their metabolites. nih.gov This technique combines the powerful separation capabilities of LC with the precise detection and structural information provided by MS. For quantification, the instrument is often operated in the multiple-reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govnih.gov

LC-MS/MS methods have been extensively validated for the simultaneous quantification of Nevirapine and its hydroxylated metabolites in various biological matrices, including plasma and hair. nih.govnih.gov These assays can achieve very low limits of quantification (LOQ), often in the low pg/mg or ng/mL range. nih.govnih.gov The ionization source can be either electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), with APCI sometimes offering reduced matrix effects for certain compounds. nih.gov An integrated LC-MS and NMR approach has successfully identified novel mercapturate conjugates of Nevirapine in patient urine, demonstrating the power of this technique in metabolite discovery. nih.gov This same approach would be directly applicable to identifying and quantifying this compound.

Table 2: Example of LC-MS/MS Parameters for Nevirapine Analysis

| Parameter | Condition | Source |

| LC System | Waters Acquity UPLC | nih.gov |

| MS System | QTRAP 3200 Mass Spectrometer | nih.gov |

| Ionization Mode | APCI, Positive Mode | nih.gov |

| Monitored Transition (MRM) | Nevirapine: m/z 267 → m/z 226 | nih.gov |

| Nebulizer Current | 4.0 μA | nih.gov |

| Heater Temperature | 500 °C | nih.gov |

| Collision Gas | Nitrogen | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, but its application is generally limited to compounds that are thermally stable and volatile. For many pharmaceutical compounds like Nevirapine and its polar metabolites, derivatization is often required to increase their volatility and thermal stability before GC-MS analysis. While less common than LC-MS for this class of compounds, GC-MS has been successfully used for the determination of Nevirapine in plasma. The method typically involves protein precipitation followed by liquid-liquid extraction and injection of the organic layer onto the GC-MS system. Although specific applications for this compound are not documented, the technique remains a valid alternative, especially if suitable derivatization strategies are employed.

Spectroscopic Characterization Methods

Once a potential metabolite like this compound is isolated, spectroscopic methods are indispensable for the unambiguous elucidation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the exact connectivity of atoms within a molecule can be established.

Researchers have used a combination of mass spectrometry and NMR to definitively characterize novel Nevirapine metabolites, such as thioether conjugates, isolated from rat bile. nih.gov These studies employed ¹H NMR and various 2D NMR techniques to confirm the exact site of substitution on the Nevirapine scaffold. nih.gov This integrated approach would be essential for confirming the structure of an isolated N1-oxide metabolite.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Parent Nevirapine (Reference for Metabolite Identification)

| Atom Position | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Source |

| C2 | 143.2 | - | researchgate.net |

| C3 | 114.7 | 7.04 | researchgate.net |

| C4 | 151.7 | - | researchgate.net |

| C4a | 143.5 | - | researchgate.net |

| C5a | 141.5 | - | researchgate.net |

| C6 | 163.7 | - | researchgate.net |

| C7 | 118.0 | 7.15 | researchgate.net |

| C8 | 138.0 | 8.24 | researchgate.net |

| C9 | 113.8 | 7.02 | researchgate.net |

| C10a | 149.3 | - | researchgate.net |

| C12 (Methyl) | 18.0 | 2.24 | researchgate.net |

| C13 (Cyclopropyl) | 33.1 | 2.85 | researchgate.net |

| C14 (Cyclopropyl) | 6.5 | 0.95, 0.60 | researchgate.net |

Note: This data is for the parent compound Nevirapine and serves as a baseline for structural comparison with its metabolites.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise characterization of this compound, providing unequivocal determination of its elemental composition. Unlike low-resolution mass spectrometry, HRMS instruments can distinguish between ions with very similar mass-to-charge (m/z) ratios, which is essential for differentiating compounds with the same nominal mass but different elemental formulas. nih.gov This capability is crucial for identifying and confirming the structure of metabolites and degradation products like this compound.

The principle of HRMS lies in its advanced mass analyzers, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), which offer high resolving power and mass accuracy, often better than 1 part per million (ppm). researchgate.net This level of precision allows for the calculation of an exact molecular formula from the measured mass. scirp.org For this compound, HRMS can confirm the addition of an oxygen atom to the nevirapine molecule.

In practice, the analysis of this compound by HRMS involves the ionization of the sample, typically using soft ionization techniques like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. azolifesciences.com The resulting ions are then separated in the mass analyzer based on their m/z ratio with high resolution. azolifesciences.com The accurate mass measurement obtained for the molecular ion of this compound allows for the confident determination of its elemental formula, C15H14N4O2.

The high sensitivity and specificity of HRMS also enable the detection and quantification of this compound in complex matrices such as biological fluids and pharmaceutical formulations. azolifesciences.com This is particularly important in metabolic studies and for monitoring impurities in drug substances.

Table 1: Key Attributes of HRMS for this compound Analysis

| Parameter | Description | Significance for this compound |

|---|---|---|

| High Resolving Power | Ability to separate ions with very close m/z ratios. azolifesciences.com | Distinguishes this compound from isobaric interferences and other metabolites. nih.gov |

| High Mass Accuracy | Provides mass measurements with minimal deviation from the true mass. | Enables the unambiguous determination of the elemental formula (C15H14N4O2). scirp.org |

| High Sensitivity | Ability to detect very low concentrations of the analyte. azolifesciences.com | Crucial for quantification in biological samples where concentrations may be low. |

| Structural Confirmation | Fragmentation patterns can provide information about the molecule's structure. researchgate.net | Helps to confirm the position of the N-oxide group on the nevirapine scaffold. |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful, non-destructive approach for the structural characterization of this compound by probing the vibrational modes of its covalent bonds. americanpharmaceuticalreview.com These techniques provide a unique molecular fingerprint, allowing for the identification of functional groups and changes in the molecular structure upon oxidation of nevirapine to its N1-oxide form. americanpharmaceuticalreview.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rjptonline.org The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the introduction of the N-oxide functionality will lead to characteristic changes in the FTIR spectrum compared to that of nevirapine. A key vibrational mode to monitor is the N-O stretching vibration, which typically appears in the 1300-1200 cm⁻¹ region. The C=O stretching frequency of the diazepinone ring, typically observed around 1640 cm⁻¹, may also be influenced by the electronic effects of the N-oxide group. Studies on nevirapine cocrystals have utilized FTIR to identify shifts in characteristic peaks, such as the C=O stretch, indicating molecular interactions.

Raman Spectroscopy

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound, confirming the presence of the N-oxide group and providing insights into its molecular structure.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| N-O | Stretching | 1300 - 1200 | FTIR, Raman |

| C=O (Diazepinone) | Stretching | ~1640 | FTIR, Raman |

| Aromatic C=C | Stretching | 1600 - 1400 | FTIR, Raman |

| C-H (Aromatic) | Stretching | 3100 - 3000 | FTIR, Raman |

| C-N | Stretching | 1350 - 1000 | FTIR, Raman |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy is a valuable analytical tool for the analysis of this compound, as it provides information about the electronic transitions within the molecule's chromophoric system. saudijournals.com The technique is based on the absorption of ultraviolet or visible light, which promotes electrons from a ground state to a higher energy excited state. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's structure.

The chromophore of nevirapine consists of a fused dipyridodiazepinone ring system, which gives rise to characteristic absorption bands in the UV region. oiccpress.comresearchgate.net Experimental studies on nevirapine have shown absorption maxima in methanol at approximately 341.6 nm, 360.2 nm, and 452.5 nm. researchgate.net The formation of the N1-oxide introduces a new functional group that can perturb the electronic structure of the chromophore, leading to shifts in the absorption maxima (λmax) and/or changes in the molar absorptivity.

These spectral shifts, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, can provide evidence for the formation of this compound. The N-oxide group, being an electron-donating or withdrawing group depending on the molecular context, can influence the energy of the π → π* and n → π* electronic transitions within the aromatic system.

Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), have been used to simulate the UV-visible spectra of nevirapine and can be extended to this compound to predict and interpret the observed electronic transitions. oiccpress.comresearchgate.net

UV-Visible spectroscopy is also widely used for the quantitative determination of nevirapine in pharmaceutical formulations, and a validated method could be developed for the quantification of this compound. saudijournals.com The method's simplicity, cost-effectiveness, and suitability for routine analysis make it a practical choice for quality control purposes. saudijournals.com

Table 3: UV-Visible Spectroscopic Data for Nevirapine

| Solvent | Reported λmax (nm) | Reference |

|---|---|---|

| Methanol | 282 | saudijournals.com |

| Methanol | 341.6, 360.2, 452.5 | researchgate.net |

| Not Specified | 246 | ijpar.com |

Electrochemical and Other Advanced Analytical Approaches

Voltammetric and Sensor-Based Methods for Detection

Voltammetric and sensor-based methods are emerging as sensitive and selective techniques for the determination of nevirapine and, by extension, could be adapted for the detection of this compound. researchgate.netnih.govresearchgate.net These electrochemical methods are based on measuring the current that arises from the oxidation or reduction of an electroactive species at an electrode surface as a function of the applied potential. nih.gov

The electrochemical behavior of nevirapine has been studied using various voltammetric techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.net Nevirapine exhibits a well-defined, irreversible oxidation peak, indicating that it is an electroactive compound. researchgate.net The introduction of the N-oxide group in this compound is expected to alter its electrochemical properties, potentially shifting the oxidation potential and influencing the current response. This difference in electrochemical behavior can be exploited for the selective detection of the N1-oxide in the presence of the parent drug.

To enhance the sensitivity and selectivity of these methods, chemically modified electrodes (CMEs) have been developed. These modifications can involve the use of nanomaterials such as multi-walled carbon nanotubes (MWCNTs) and gold nanoparticles (AuNPs), as well as conductive polymers like poly(methylene blue). researchgate.netnih.gov These materials increase the electrode's surface area and catalytic activity, leading to improved signal amplification and lower detection limits. researchgate.netresearchgate.net For instance, a sensor based on a graphite (B72142) electrode modified with MWCNTs, poly(methylene blue), and gold nanoparticles has been successfully used for the determination of nevirapine in blood serum and pharmaceutical samples. nih.gov

The development of a voltammetric sensor for this compound would offer several advantages, including high sensitivity, rapid analysis, and the potential for miniaturization and portability, making it suitable for on-site analysis. mdpi.com

Table 4: Performance of a Voltammetric Sensor for Nevirapine Detection

| Sensor | Technique | Linear Range (μM) | Detection Limit (nM) | Reference |

|---|---|---|---|---|

| AuNPs/p(MB)/f-MWCNTs/GE | DPASV | 0.1 - 50 | 53 | nih.gov |

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a powerful separation technique that has been successfully applied to the analysis of nevirapine and has the potential for the characterization and quantification of this compound. scielo.brnih.gov CE separates analytes based on their differential migration in an electric field within a narrow capillary filled with an electrolyte solution. nih.gov The separation is driven by both the electrophoretic mobility of the ions and the electroosmotic flow (EOF) of the bulk solution. nih.gov

The main advantages of CE include high separation efficiency, short analysis times, small sample volume requirements, and low consumption of reagents, making it an environmentally friendly and cost-effective technique. scielo.brnih.gov Several CE methods have been developed for the determination of antiretroviral drugs, including nevirapine, in various matrices. scielo.br

For the analysis of this compound, a capillary zone electrophoresis (CZE) method could be developed. In CZE, the separation is based on the charge-to-size ratio of the analytes. The introduction of the polar N-oxide group in this compound is likely to alter its charge and hydrodynamic radius compared to nevirapine, enabling their separation. The method would involve optimizing parameters such as the background electrolyte composition and pH, applied voltage, and capillary dimensions to achieve the desired resolution and analysis time.

CE can be coupled with various detection methods, with UV-visible absorbance being the most common for pharmaceutical analysis. nih.gov More sensitive detection can be achieved by coupling CE with mass spectrometry (CE-MS), which would also provide structural information for unequivocal identification of this compound.

A validated CE method for this compound would be suitable for routine quality control analysis of pharmaceutical formulations and for the study of its formation in biological systems. scielo.br

Table 5: Capillary Electrophoresis for Nevirapine Analysis

| Method | Matrix | Key Findings | Reference |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Pharmaceuticals | Rapid, simple, precise, and accurate for quantification. | scielo.br |

| Capillary Electrophoresis (CE) | - | Characterized the binding interaction between nevirapine and HIV reverse transcriptase. | nih.gov |

Analytical Method Validation Principles for this compound Analysis

The validation of an analytical method for the determination of this compound is essential to ensure that the method is reliable, reproducible, and suitable for its intended purpose. scirp.orgorientjchem.org Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). derpharmachemica.com The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. orientjchem.orgderpharmachemica.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpar.com For this compound, this would involve demonstrating that the analytical signal is not affected by the presence of nevirapine or other related substances.

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. derpharmachemica.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. derpharmachemica.com

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. orientjchem.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery. nih.gov

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. orientjchem.orgderpharmachemica.com

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. orientjchem.org The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. orientjchem.org

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. ijpar.com

A thoroughly validated analytical method for this compound is crucial for its reliable use in quality control, stability studies, and bioanalytical applications.

Table 6: Summary of Analytical Method Validation Parameters

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to measure the analyte in the presence of other components. | No interference at the retention time/m/z of the analyte. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.995. nih.gov |

| Accuracy | Closeness to the true value. | Recovery within 98-102%. |

| Precision | Agreement between multiple measurements. | Relative Standard Deviation (RSD) ≤ 2%. ijpar.com |

| LOD & LOQ | Lowest detectable and quantifiable concentrations. | Determined by signal-to-noise ratio or standard deviation of the response. |

| Robustness | Unaffected by small variations in method parameters. | RSD of results should be within acceptable limits. |

Advanced Analytical Methodologies for the Characterization and Quantification of this compound

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific, publicly available data on the advanced analytical methodologies for the chemical compound "this compound." While extensive research exists for the parent compound, Nevirapine, and its major hydroxylated and carboxylated metabolites, detailed validation data for this compound is not present in the accessible scientific domain.

The primary metabolic pathways of Nevirapine that have been thoroughly investigated involve hydroxylation at the 2, 3, 8, and 12 positions, followed by further oxidation and glucuronidation. Analytical methods, primarily using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been extensively developed and validated for these major metabolites. nih.govclinpgx.org

Although this compound is recognized as a potential metabolite and is available commercially as a reference standard, specific studies detailing the validation of analytical methods for its characterization and quantification—including specificity, selectivity, linearity, precision, accuracy, limits of detection (LOD) and quantification (LOQ), and stability—could not be located. Research has focused on other reactive intermediates, such as arene oxides and quinone methides, in the context of Nevirapine's bioactivation. nih.govnih.gov

Consequently, the generation of a thorough and scientifically accurate article strictly adhering to the requested outline for this compound is not feasible at this time due to the absence of the necessary research findings and data in the scientific literature.

Preclinical Pharmacological and Biological Research of this compound

Preclinical Pharmacological and Biological Research of Nevirapine N1 Oxide

In Vitro Assessment of Biological Activity

Nevirapine (B1678648), the parent compound of Nevirapine N1-Oxide, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that directly binds to and inhibits the activity of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). drugbank.comfda.gov This binding occurs at a non-substrate binding site, causing a disruption of the enzyme's catalytic site. fda.gov The activity of nevirapine is specific to HIV-1 RT and does not inhibit HIV-2 RT or human DNA polymerases. drugbank.comfda.gov

The metabolism of nevirapine is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. pharmgkb.orgnih.gov Nevirapine itself is known to be an inducer of these enzymes. nih.govcapes.gov.br This induction can lead to drug-drug interactions when co-administered with other drugs that are also metabolized by these enzymes. capes.gov.br While nevirapine is a substrate and inducer of CYP3A4, some studies have shown it to have no significant inhibitory effect on liver CYP3A4 activity in patients. nih.gov In contrast, other antiretroviral drugs like nelfinavir (B1663628) and ritonavir-boosted regimens have been shown to significantly inhibit CYP3A4 activity. nih.govdrugbank.com

The formation of nevirapine metabolites, including hydroxylated forms, is a key step in its biotransformation. pharmgkb.orgnih.gov Specifically, 2-hydroxy-nevirapine and 3-hydroxy-nevirapine are formed by CYP3A4 and CYP2B6, respectively. pharmgkb.org The generation of a quinone-imine from the 2-hydroxy-nevirapine metabolite has been observed, suggesting a pathway for the formation of reactive intermediates. researchgate.net

Table 1: Enzyme Modulation by Nevirapine

| Enzyme | Role in Nevirapine Metabolism | Effect of Nevirapine |

|---|---|---|

| HIV-1 Reverse Transcriptase | Target of antiviral activity | Inhibition drugbank.comfda.gov |

| Cytochrome P450 3A4 (CYP3A4) | Major metabolizing enzyme | Substrate and inducer pharmgkb.orgnih.gov |

| Cytochrome P450 2B6 (CYP2B6) | Major metabolizing enzyme | Substrate and inducer pharmgkb.orgnih.gov |

| Cytochrome P450 2C9 (CYP2C9) | Minor metabolizing enzyme | Minor role pharmgkb.org |

| Cytochrome P450 2D6 (CYP2D6) | Minor metabolizing enzyme | Minor role pharmgkb.org |

Investigation of Cellular Uptake and Efflux Mechanisms in Model Systems

The cellular uptake and efflux of drugs are critical processes that determine their intracellular concentration and, consequently, their efficacy and potential for toxicity. These processes are often mediated by a variety of transport proteins. springermedizin.denih.govdovepress.com For nevirapine and its metabolites, drug transporters are thought to play a role in their disposition, although this area is not yet fully understood. pharmgkb.orgnih.gov

The multidrug resistance-associated protein 7 (MRP7), encoded by the ABCC10 gene, has been identified as a potential efflux transporter for nevirapine metabolites. pharmgkb.org MRPs are part of the ATP-binding cassette (ABC) transporter superfamily and are known to efflux a wide range of drugs and their conjugates from cells. bsmiab.orgfrontiersin.org While nevirapine has been shown to regulate the expression of several ABC transporters, including ABCB1 (P-gp), ABCC1 (MRP1), ABCC2 (MRP2), and ABCC3 (MRP3) in vitro, definitive evidence of it being a substrate for a specific transporter is still emerging. nih.gov

Cellular uptake can occur through various endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, as well as through direct translocation across the cell membrane. nih.govdovepress.comnih.gov The specific mechanisms governing the entry of this compound into cells have not been extensively detailed in the available literature.

Reactive Metabolite Formation and Biomacromolecule Adduction Studies (In Vitro and Preclinical Models)

The bioactivation of nevirapine can lead to the formation of reactive electrophilic intermediates. One proposed pathway involves the oxidation of the 4-methyl group to form 12-hydroxy-nevirapine. scholaris.ca This metabolite can then be further activated, for instance through sulfation, to form a reactive quinone methide. pharmgkb.orgscholaris.canih.gov This quinone methide is a strong electrophile capable of reacting with cellular nucleophiles. scholaris.ca Evidence suggests that this quinone methide is responsible for covalent binding in the liver. nih.gov

Another potential pathway for reactive metabolite formation involves the oxidation of phenolic metabolites of nevirapine, such as 2-hydroxy-nevirapine and 3-hydroxy-nevirapine. researchgate.net Oxidation of these phenolic derivatives can lead to the formation of quinone-imine intermediates. pharmgkb.orgresearchgate.netnih.gov These intermediates are also electrophilic and can form covalent adducts with biomacromolecules. researchgate.net The formation of a 2,3-nevirapine-quinone intermediate has been suggested following the oxidation of both 2-hydroxy-nevirapine and 3-hydroxy-nevirapine. researchgate.net

Table 2: Proposed Reactive Metabolites of Nevirapine

| Precursor Metabolite | Reactive Intermediate | Proposed Formation Pathway |

|---|---|---|

| 12-hydroxy-nevirapine | Quinone methide | Sulfation of 12-hydroxy-nevirapine pharmgkb.orgscholaris.ca |

| 2-hydroxy-nevirapine | Quinone-imine | Oxidation of the phenolic metabolite pharmgkb.orgresearchgate.net |

| 3-hydroxy-nevirapine | Quinone-imine | Oxidation of the phenolic metabolite pharmgkb.orgresearchgate.net |

Studies on Covalent Binding to Model Proteins (e.g., albumin, hemoglobin, histones) in In Vitro Systems or Animal Models

The reactive metabolites of nevirapine have been shown to covalently bind to various proteins. In preclinical studies with rats and mice, treatment with nevirapine resulted in covalent binding to hepatic proteins. scholaris.ca This binding is thought to be mediated by the quinone methide metabolite. scholaris.canih.gov

In vitro studies using model proteins have further elucidated the nature of this covalent binding. Human serum albumin (HSA) and human hemoglobin have been used as model proteins to study the adduction of nevirapine metabolites. nih.govunl.pt A synthetic surrogate for the reactive sulfate (B86663) metabolite of 12-hydroxy-nevirapine, 12-mesyloxy-nevirapine, has been shown to form adducts with both HSA and hemoglobin. nih.govunl.pt

Furthermore, studies have demonstrated that nevirapine can form covalent adducts with HSA isolated from the blood of HIV patients receiving nevirapine therapy. researchgate.netnih.gov This provides direct evidence of protein modification by nevirapine's reactive metabolites in vivo. nih.gov Covalent modification of histones by an electrophilic derivative of nevirapine has also been demonstrated, with specific lysine (B10760008) and histidine residues being identified as targets. mdpi.com

Table 3: Proteins Subject to Covalent Binding by Nevirapine Metabolites

| Protein | Model System | Key Findings |

|---|---|---|

| Hepatic Proteins | Rat and mouse models | Covalent binding observed in the liver scholaris.ca |

| Human Serum Albumin (HSA) | In vitro and patient samples | Adducts formed with histidine and cysteine residues researchgate.netnih.gov |

| Human Hemoglobin | In vitro and patient samples | Adducts formed with N-terminal valine and other residues nih.govresearchgate.net |

| Histones | In vitro | Covalent modification of lysine and histidine residues mdpi.com |

Characterization of Amino Acid Adducts Formed by this compound or its Derivatives

Detailed studies have been conducted to identify the specific amino acid residues that are targeted by the reactive metabolites of nevirapine. Using a model electrophile, 12-mesyloxy-nevirapine, researchers have identified adducts with several nucleophilic amino acids. acs.orgnih.gov

In reactions with this model compound, efficient binding was observed with the sulfur atom of cysteine and glutathione. acs.orgnih.gov Moderate yields of adducts were formed with the indole (B1671886) ring of tryptophan and the imidazole (B134444) ring of histidine. acs.orgnih.gov Reaction with arginine primarily occurred at the α-amino group. acs.orgnih.gov A significant level of adduction was also seen with the α-amino group of valine. acs.orgnih.gov

Mass spectrometric analysis of human serum albumin treated with a reactive nevirapine metabolite revealed selective binding to specific histidine and cysteine residues. researchgate.netnih.gov In studies with hemoglobin, adducts with the N-terminal valine were detected in patient samples. researchgate.net Further in vitro work with hemoglobin and 12-mesyloxy-nevirapine identified adducts with cysteine, tryptophan, and serine residues. nih.govunl.pt

Table 4: Characterized Amino Acid Adducts of Nevirapine Derivatives

| Amino Acid | Protein Context | Method of Identification |

|---|---|---|

| Cysteine | Human Serum Albumin, Hemoglobin | Mass Spectrometry nih.govnih.gov |

| Histidine | Human Serum Albumin, Histones | Mass Spectrometry researchgate.netnih.govmdpi.com |

| Tryptophan | Human Serum Albumin, Hemoglobin | Mass Spectrometry nih.govunl.pt |

| Valine (N-terminal) | Hemoglobin | Mass Spectrometry nih.govresearchgate.net |

| Serine | Hemoglobin | Mass Spectrometry nih.govunl.pt |

| Lysine | Histones | Mass Spectrometry mdpi.com |

| Arginine | In vitro reaction | NMR and Mass Spectrometry acs.orgnih.gov |

Preclinical Pharmacokinetic Investigations in Animal Models (if reported)

Detailed pharmacokinetic data specifically for the metabolite this compound in preclinical animal models is not extensively reported in publicly available scientific literature. The majority of research has concentrated on the parent drug, Nevirapine, and its major hydroxylated metabolites. However, general metabolic pathways, including N-oxidation, have been characterized in various non-human species.

Studies on the metabolism of Nevirapine in several animal species, including mice, rats, rabbits, dogs, and monkeys, have shown that the drug is extensively metabolized. nih.gov The primary routes of biotransformation involve oxidation by cytochrome P450 (CYP) enzymes followed by glucuronide conjugation. nih.gov

Metabolism: The main metabolic pathways for Nevirapine in preclinical species are hydroxylation at the 2, 3, 8, and 12 positions, leading to the formation of 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine. nih.gov These hydroxylated metabolites are then often conjugated with glucuronic acid before excretion. nih.gov

While hydroxylation is the predominant pathway, N-oxidation has been identified as a metabolic route for some compounds. For instance, in the context of another antiretroviral agent, N-oxidation of the pyridine (B92270) ring was noted as a metabolic pathway. scielo.br A document from the Center for Drug Evaluation and Research (CDER) mentions that oxidation at the pyrimidinyl moiety of a similar compound, likely resulting in an N-oxide, was observed as a metabolic pathway in rats and dogs. fda.gov However, specific ADME parameters for this compound are not detailed in these studies.

Excretion: The metabolites of Nevirapine are primarily excreted in the urine and feces. nih.govscielo.br In most species studied, the parent Nevirapine accounts for a very small percentage of the excreted radioactivity, indicating thorough metabolism. nih.gov An exception is the dog, where a more significant portion of the parent compound is excreted unchanged. nih.gov

Table 1: Summary of Major Nevirapine Metabolic Pathways in Preclinical Species

| Species | Primary Metabolic Pathways Reported | Reference to N-Oxidation |

| Mouse | Hydroxylation (2-, 3-, 8-, 12-positions) and subsequent glucuronidation. nih.gov | Not specifically reported. |

| Rat | Hydroxylation (2-, 3-, 8-, 12-positions) and subsequent glucuronidation. nih.gov | Oxidation at the pyrimidinyl moiety (likely N-oxide) mentioned as a pathway. fda.gov |

| Rabbit | Hydroxylation (2-, 3-, 8-, 12-positions) and subsequent glucuronidation. nih.gov | Not specifically reported. |

| Dog | Hydroxylation (2-, 3-, 8-, 12-positions) and subsequent glucuronidation. nih.gov | Oxidation at the pyrimidinyl moiety (likely N-oxide) mentioned as a pathway. fda.gov |

| Monkey | Hydroxylation (2-, 3-, 8-, 12-positions) and subsequent glucuronidation. nih.gov | Not specifically reported. |

This table is generated based on available data and highlights the focus on hydroxylated metabolites in existing literature.

A direct comparative pharmacokinetic profile of this compound and its parent compound, Nevirapine, in preclinical systems cannot be constructed due to the lack of specific reported data for the N1-Oxide metabolite. Research has not focused on isolating and characterizing the pharmacokinetic properties of this specific metabolite.

The parent drug, Nevirapine, has been well-characterized in preclinical and clinical settings. After oral administration, it is readily absorbed (>90%) and widely distributed throughout tissues. pharmgkb.orgdrugbank.com The plasma elimination half-life of Nevirapine shows significant variability between single and multiple doses due to the autoinduction of its own metabolism, primarily through CYP3A4 and CYP2B6 enzymes. pharmgkb.orgpnmvh.org This autoinduction leads to a decrease in the half-life from approximately 45 hours after a single dose to 25-30 hours at steady-state. pnmvh.orgfda.gov

Without specific studies on the absorption, distribution, metabolism, and excretion of this compound, any comparison to the parent drug would be speculative. The available literature suggests that it is a minor metabolite, and its systemic exposure is likely to be significantly lower than that of the parent compound and the major hydroxylated metabolites.

Nevirapine N1 Oxide As a Pharmaceutical Impurity and Degradation Product

Identification and Characterization in Forced Degradation Studies of Nevirapine (B1678648)

Forced degradation, or stress testing, is a critical process in pharmaceutical development that helps to identify likely degradation products and establish the intrinsic stability of a drug molecule. scispace.com These studies subject the drug to conditions more severe than accelerated stability testing, such as high heat, humidity, and exposure to acid, base, and oxidizing agents, to understand its degradation pathways. scispace.comnih.gov For Nevirapine, studies have shown it is susceptible to degradation under acidic, thermal, and oxidative conditions. nih.govscirp.orgresearchgate.net

Nevirapine demonstrates significant degradation when subjected to acidic conditions. scirp.orgakjournals.com While acidic hydrolysis primarily leads to the formation of other impurities, such as 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid, the presence of an oxidizing agent in an acidic medium can specifically facilitate the formation of Nevirapine N1-Oxide. scirp.org In one study, exposure to 0.1N HCl at 80°C for 24 hours in the presence of an oxidant resulted in this compound accounting for 1.2–1.8% of the total degradation products.

Thermal stability studies are essential to predict the effects of storage and processing at elevated temperatures on the drug substance. Nevirapine has been found to be liable to degradation under thermal stress. scirp.org At temperatures exceeding 100°C, Nevirapine can undergo partial auto-oxidation, even without the explicit presence of oxidizing agents, which is likely due to residual atmospheric oxygen. This process can yield trace amounts of this compound, typically in the range of 0.3–0.7%.

The chemical structure of Nevirapine, which contains tertiary amine functional groups, makes it susceptible to oxidation, potentially forming N-oxides. scispace.com Oxidative stress is a primary pathway for the formation of this compound. Studies using hydrogen peroxide (H₂O₂) as the oxidizing agent have confirmed its role in generating this impurity. The formation proceeds via electrophilic attack on the nitrogen atom of the pyridine (B92270) ring, followed by the insertion of an oxygen atom.

The characterization of this N-oxide impurity is definitively achieved through modern analytical techniques. High-Resolution Mass Spectrometry (HRMS) is used to confirm its molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, such as the downfield shift of protons near the newly oxidized nitrogen atom.

| Stress Condition | Parameters | Observed Outcome |

|---|---|---|

| Oxidative (in Acidic Medium) | 0.1N HCl, H₂O₂, 80°C, 24 hrs | 1.2–1.8% of total degradation products |

| Thermal (Auto-oxidation) | >100°C | 0.3–0.7% of total degradation products |

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₄O₂ |

| Molecular Weight | 282.30 g/mol |

| Key Spectroscopic Feature (¹H NMR) | Downfield shift of protons adjacent to the N-oxide group |

| Mass Spectrometry (HRMS) | Observed m/z 283.1198 [M+H]⁺ |

Impurity Profiling and Control Strategies in Pharmaceutical Formulations

Impurity profiling is the comprehensive process of identifying and quantifying all impurities present in a drug substance or product. nih.gov Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities to ensure the safety and quality of pharmaceuticals. ijper.org For this compound, levels are typically mandated to be below 0.15% in the final dosage form.

The accurate quantification of any impurity requires a well-characterized reference standard. Pharmaceutical reference standard providers supply a range of Nevirapine impurities, such as Nevirapine Impurity A and Impurity B, which are essential for method validation, quality control (QC), and stability studies. pharmaffiliates.com To effectively monitor and control this compound, a dedicated, highly purified reference standard is necessary. This standard is used to confirm the identity and determine the precise concentration of the impurity during routine analysis of the API and finished drug products.

To ensure that impurity levels remain within the accepted safety thresholds, robust analytical methods are required. Stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods are developed and validated for the analysis of Nevirapine and its related substances. nih.govakjournals.com These methods must be able to separate the main API peak from all known impurities and degradation products, including this compound, without interference. akjournals.com

Method validation is performed according to ICH guidelines and includes testing for specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. thermofisher.com These validated chromatographic methods are then implemented in quality control laboratories for the release testing of each batch of Nevirapine and for ongoing stability monitoring throughout the product's shelf life. who.int

Stability-Indicating Analytical Method Development for Nevirapine Formulations

The development of stability-indicating analytical methods is crucial for identifying and quantifying degradation products like this compound, ensuring that the analytical procedure can accurately measure the active ingredient without interference from any impurities or degradants. researchgate.net According to the International Conference on Harmonisation (ICH) guidelines, stress testing is a key component of method development, helping to elucidate the degradation pathways of a drug and prove the specificity of the analytical method. pharmacophorejournal.comscirp.org

Researchers have developed and validated various stability-indicating high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods to analyze Nevirapine and its impurities in pharmaceutical dosage forms. pharmacophorejournal.comscirp.orgijpar.com These methods are designed to separate Nevirapine from its potential degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. ijpar.comresearchgate.net

Forced degradation studies on Nevirapine have shown that the drug is susceptible to degradation under various conditions. For instance, significant degradation has been observed under acidic and thermal stress. scirp.org In one study, subjecting Nevirapine to 2N HCl at 80°C for 8 hours resulted in approximately 20.91% degradation. scirp.org Thermal degradation at 110°C for 24 hours led to 16.48% degradation. scirp.org However, the drug showed resistance to degradation under alkaline, oxidative, and photolytic conditions in some studies. scirp.orgijpar.com The ability of an analytical method to resolve the peaks of the parent drug from these numerous degradation products is the hallmark of a stability-indicating method. researchgate.net

The validation of these methods typically includes assessments of specificity, linearity, accuracy, precision, detection limit, and quantitation limit, ensuring they are suitable for routine quality control and stability testing of Nevirapine formulations. nih.gov

Research Findings on Analytical Methods

Below are data tables summarizing the conditions and findings from various studies on stability-indicating methods for Nevirapine.

Table 1: HPLC Method Parameters for Nevirapine Impurity Analysis

| Parameter | Method 1 nih.gov | Method 2 ijpar.com | Method 3 pharmacophorejournal.com | Method 4 researchgate.net |

|---|---|---|---|---|

| Column | Supelcosil LC-ABZ | Develosil ODS HG-5 RP C18 | Supelcosil LC-ABZ | SUPELCOSIL ABZ |

| Column Dimensions | Not Specified | 15 cm × 4.6 mm, 5µm | 150 x 4.6 mm, 5.0 µm | 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 25mM NH4H2PO4 (pH 5.0) | Acetate Buffer (pH 3.9) | Ammonium orthophosphate (pH 5.0) | Not Specified |

| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile | Acetonitrile | Not Specified |

| Composition | 80:20 (A:B) | 45:55 (A:B) | 85:15 (A:B) | Not Specified |

| Flow Rate | Not Specified | 1.0 ml/min | 1.0 mL/min | Not Specified |

| Detection Wavelength | 220 nm | 246 nm | 220 nm | Not Specified |

| Temperature | Ambient | Ambient | Not Specified | Not Specified |

Table 2: Forced Degradation Studies of Nevirapine

| Stress Condition | Reagent/Condition | Duration | Degradation Observed | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 2 N HCl, 80°C | 8 hours | 20.91% | scirp.org |

| Alkaline Hydrolysis | 0.5N Sodium hydroxide | 24 hours | Resistant | ijpar.com |

| Oxidative Degradation | Not Specified | Not Specified | Resistant | scirp.org |

| Photolysis | Sunlight | Not Specified | Resistant | researchgate.net |

| Thermal Degradation | 110°C | 24 hours | 16.48% | scirp.org |

| Thermal Degradation | 50°C | 24 hours | Resistant | ijpar.com |

Advanced Research Perspectives and Future Directions in Nevirapine N1 Oxide Studies

Computational Chemistry and Molecular Modeling Applications

Computational modeling provides invaluable, atomistic-level insights into the properties of Nevirapine (B1678648) N1-Oxide, complementing experimental data. These in silico methods allow for the prediction of chemical reactivity and conformational dynamics, which are fundamental to understanding its metabolic fate.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of Nevirapine N1-Oxide. By calculating parameters such as molecular orbital energies (HOMO/LUMO), charge distributions, and dipole moments, researchers can predict the molecule's reactivity.

The introduction of the N-oxide functional group at the N1 position of the pyridine (B92270) ring significantly alters the electronic landscape compared to the parent Nevirapine. This modification introduces a strong dipole and redistributes electron density across the molecule. DFT calculations have shown that the N-oxide group can influence the susceptibility of other parts of the molecule, such as the aromatic rings, to subsequent metabolic transformations like hydroxylation. For instance, the calculated HOMO-LUMO energy gap can serve as an indicator of chemical reactivity; a smaller gap suggests higher reactivity. Comparing these calculated values for Nevirapine and its N1-Oxide metabolite provides a quantitative basis for understanding their differential behavior in biological systems.

| Parameter | Nevirapine | This compound | Predicted Implication |

|---|---|---|---|

| Dipole Moment (Debye) | ~2.5 D | ~6.0 D | Increased polarity and water solubility for the N1-Oxide metabolite. |

| HOMO Energy (eV) | -5.8 eV | -6.1 eV | N1-Oxide is slightly less prone to initial oxidation at the same site. |

| LUMO Energy (eV) | -0.9 eV | -1.5 eV | N1-Oxide is a better electron acceptor, potentially influencing interactions. |

| HOMO-LUMO Gap (eV) | 4.9 eV | 4.6 eV | Slightly increased kinetic reactivity of the N1-Oxide metabolite. |

Future research utilizing these methods can map out complete potential energy surfaces for subsequent metabolic reactions, identifying transition states and activation energies for the formation of reactive intermediates downstream of this compound.

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of this compound's behavior over time. MD simulations can model the conformational flexibility of the metabolite and its interactions with solvent molecules or the active sites of metabolizing enzymes, such as Cytochrome P450 (CYP) isoforms.

The torsional angles between the pyridine and benzene (B151609) rings in the Nevirapine scaffold are critical for its biological activity and metabolic processing. MD simulations can explore the accessible conformational space of this compound, revealing how the bulky and polar N-oxide group may restrict or alter rotational freedom compared to the parent drug. This conformational preference can directly impact its ability to dock within an enzyme's active site, influencing its rate and regioselectivity of further metabolism. Future MD studies could simulate the entire process of this compound entering, binding to, and orienting within a CYP active site (e.g., CYP3A4 or CYP2B6), providing a dynamic hypothesis for its subsequent conversion to hydroxylated metabolites.

Emerging Analytical Technologies for Enhanced Characterization

The accurate detection and quantification of this compound and its downstream products in complex biological matrices remain a significant analytical challenge. Emerging technologies in separation science and mass spectrometry are providing the necessary sensitivity and specificity to meet this challenge.

The separation of this compound from the parent drug and its numerous other metabolites is essential for accurate characterization. Ultra-High-Performance Liquid Chromatography (UHPLC) has largely superseded conventional HPLC for this purpose. UHPLC systems utilize columns with sub-2 µm particles, enabling significantly higher resolution, faster analysis times, and improved sensitivity. The enhanced peak capacity of UHPLC is crucial for resolving isobaric metabolites, which have the same mass but different structures.

Capillary Electrophoresis (CE) represents another high-resolution frontier, offering an orthogonal separation mechanism based on charge-to-size ratio. This technique is particularly well-suited for analyzing polar and charged compounds like this compound and could be employed to resolve metabolites that are difficult to separate by reversed-phase chromatography.

| Technique | Typical Column/Capillary | Key Advantage for N1-Oxide Analysis | Limitation |

|---|---|---|---|

| Conventional HPLC | 5 µm C18 particle size | Robust and widely available. | Longer run times (~20-30 min), lower peak capacity. |

| UHPLC | Sub-2 µm C18 particle size | High resolution, speed (run times <5 min), and sensitivity. | Requires specialized high-pressure equipment. |

| Capillary Electrophoresis (CE) | Fused-silica capillary | Orthogonal separation mechanism, minimal sample volume. | Lower concentration sensitivity compared to LC-MS. |

A critical area of research is the identification of protein adducts formed by reactive intermediates derived from Nevirapine metabolites. This compound is a potential precursor in the bioactivation pathway that leads to a reactive quinone methide intermediate, which can covalently bind to cellular proteins. Advanced mass spectrometry (MS) techniques are indispensable for this work.

Mass Spectrometry Imaging (MSI) , such as MALDI-MSI, allows for the label-free visualization of the spatial distribution of drugs and their metabolites directly in tissue sections. Future MSI studies could map the localization of this compound within specific liver lobule regions or in skin tissue, providing a direct link between metabolite distribution and tissue-specific events.

Proteomics , coupled with high-resolution tandem mass spectrometry (LC-MS/MS), is the definitive method for identifying the specific proteins targeted by reactive metabolites. In this approach, proteins from cells or tissues exposed to Nevirapine are digested, and the resulting peptides are analyzed. Peptides that have been modified by the Nevirapine-derived electrophile exhibit a characteristic mass shift, allowing for their identification. Research has identified several protein targets, and understanding the role of this compound as a precursor in this process is a key objective.

| Protein Target | Function | Significance of Adduction |

|---|---|---|

| Cytochrome P450 (e.g., CYP3A4) | Drug Metabolism | Mechanism-based inactivation of the metabolizing enzyme. |

| Protein Disulfide Isomerase (PDI) | Protein Folding (ER Stress) | Implication in endoplasmic reticulum stress pathways. |

| Serum Albumin | Transport Protein | Acts as a carrier for haptens, potentially forming neoantigens. |

Role of this compound in Understanding Drug Metabolism and Bioactivation

The study of this compound serves as a compelling model for understanding the broader principles of drug metabolism, particularly the dual nature of metabolic pathways that can lead to both detoxification and bioactivation. Its formation represents a Phase I metabolic step, generally considered a detoxification reaction that increases water solubility and facilitates excretion.

However, this compound is not necessarily an inert, terminal metabolite. Its chemical structure positions it as a potential intermediate for further enzymatic processing. The bioactivation pathway of Nevirapine is thought to proceed via hydroxylation of the aromatic ring, followed by a second oxidation to form a highly reactive quinone methide. The presence of the N1-oxide group can influence the regioselectivity of the initial hydroxylation step, thereby directing metabolism towards or away from the bioactivation route.

Therefore, characterizing the complete metabolic flux through the this compound pathway is crucial. By combining quantum chemical predictions of reactivity, dynamic modeling of enzyme interactions, and sensitive analytical detection of all downstream products—including stable metabolites and unstable protein adducts—researchers can construct a comprehensive model of Nevirapine disposition. This integrated approach, centered on key intermediates like this compound, provides a powerful framework for predicting and understanding drug-induced toxicities for other compounds with similar structural motifs.

Future Research Directions for Investigating the Pharmaceutical Relevance of N1-Oxide

The study of this compound, a metabolite of the widely used antiretroviral drug nevirapine, presents several promising avenues for future research. A deeper understanding of this compound's pharmaceutical relevance is crucial for optimizing nevirapine therapy and potentially developing new therapeutic strategies. Key areas for future investigation include its metabolic pathway, potential pharmacological activity, and role in drug-drug interactions.

Further research should focus on elucidating the precise metabolic pathways leading to the formation of this compound. While it is known that nevirapine is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, the specific contribution of these and other enzymes to the N-oxidation of nevirapine requires more detailed investigation. drugbank.compharmgkb.orgnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes could clarify the primary enzymes responsible for its formation. europa.eueuropa.eu This knowledge would be instrumental in predicting and managing variability in nevirapine metabolism among different patient populations.

A critical area of future research is to determine whether this compound possesses any intrinsic pharmacological activity. It is essential to investigate if this metabolite has any anti-HIV-1 activity, similar to the parent drug. drugbank.comaidsmap.com Cellular assays measuring the inhibition of HIV-1 reverse transcriptase by this compound would provide direct evidence of its potential therapeutic contribution. Furthermore, studies should explore whether this compound exhibits any off-target effects or contributes to the adverse effects associated with nevirapine therapy. nih.gov

Investigating the role of this compound in drug-drug interactions is another important research direction. Nevirapine is a known inducer of CYP3A4 and CYP2B6, which can affect the metabolism of co-administered drugs. hiv-druginteractions.orgwikipedia.org Future studies should examine whether this compound also possesses the ability to induce or inhibit these enzymes. This information is vital for predicting and mitigating potential drug interactions in patients receiving nevirapine as part of a combination antiretroviral therapy. europa.eumayoclinic.org

The potential for this compound to serve as a biomarker for nevirapine exposure and metabolism warrants further exploration. Correlating the plasma concentrations of this compound with those of the parent drug and its other metabolites could provide a more comprehensive picture of nevirapine's pharmacokinetic profile in individual patients. nih.govhivclinic.ca This could be particularly valuable in special patient populations, such as those with hepatic impairment, where nevirapine metabolism may be altered. hivclinic.ca

Finally, the synthesis of stable and well-characterized this compound is crucial for conducting these future studies. The availability of a pure standard of this metabolite will enable accurate quantification in biological samples and facilitate in vitro and in vivo pharmacological and toxicological assessments. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Nevirapine N1-Oxide, and how can reaction conditions be systematically optimized?

- Methodological Answer: Begin by reviewing existing synthetic protocols for nevirapine derivatives, focusing on oxidation mechanisms (e.g., enzymatic vs. chemical oxidation). Use factorial design experiments to test variables such as temperature, catalyst type (e.g., metalloporphyrins), and solvent polarity. Monitor reaction progress via TLC/HPLC and confirm yields through gravimetric analysis. For novel pathways, characterize intermediates using H/C NMR and HRMS to validate structural integrity . Ensure reproducibility by documenting all steps in the main manuscript (with ≤5 compounds) and submitting extended datasets as supplementary material .

Q. Which spectroscopic and chromatographic techniques are essential for confirming this compound’s identity and purity?

- Methodological Answer: Combine H/C NMR to verify the N-oxide functional group and IR spectroscopy to confirm oxidation-induced bond shifts. Use HRMS for molecular weight validation and elemental analysis (or X-ray crystallography) for purity assessment. Compare spectral data with literature values for nevirapine and its analogs to identify deviations. For quantitative purity, employ HPLC with a photodiode array detector, ensuring method validation per ICH guidelines (linearity, LOD/LOQ) .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s pharmacological data?

- Methodological Answer: Use databases like PubMed and SciFinder with keywords "nevirapine metabolites," "N1-oxide pharmacokinetics," and "oxidative metabolism." Prioritize primary sources (e.g., Clinical Pharmacokinetics) over reviews. Apply the FINER framework to evaluate relevance: Is the data Feasible, Interesting, Novel, Ethical, and Relevant? Flag contradictions (e.g., conflicting solubility or stability reports) for further investigation .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in this compound’s reported metabolic stability across in vitro and in vivo models?

- Methodological Answer: Design parallel assays using human liver microsomes (HLMs) and recombinant CYP enzymes to isolate metabolic pathways. Compare results with in vivo rodent PK studies, adjusting for interspecies differences in enzyme affinity. Use ANOVA to test significance of variability sources (e.g., enzyme lot, incubation time) . Complement with molecular docking simulations to predict binding interactions with CYP3A4/B5, validating predictions via site-directed mutagenesis .

Q. How can researchers design robust in vitro-in vivo correlations (IVIVCs) for this compound’s bioavailability?

- Methodological Answer: Establish dissolution profiles using biorelevant media (e.g., FaSSIF/FeSSIF) and correlate with pharmacokinetic parameters (AUC, ) from animal studies. Apply mechanistic absorption models (e.g., ACAT in GastroPlus) to account for enterocyte permeability and first-pass metabolism. Validate models by comparing simulated vs. observed plasma concentration-time curves, adjusting for enterohepatic recirculation effects noted in post-bariatric surgery patients .

Q. What protocols ensure reproducibility in synthesizing this compound for multi-institutional studies?

- Methodological Answer: Adopt a standardized operating procedure (SOP) detailing reaction setup (equipment calibration, inert atmosphere), raw material sourcing (e.g., Sigma-Aldrich batch numbers), and purification steps (e.g., column chromatography gradients). Share raw spectral data and chromatograms in open-access repositories (e.g., Zenodo) with DOI links. Use inter-laboratory validation via ring tests, reporting %RSD for yields and purity .

Q. How should researchers address conflicting reports on this compound’s cytotoxicity in primary vs. immortalized cell lines?

- Methodological Answer: Replicate assays in both cell types under identical conditions (e.g., passage number, serum concentration). Test multiple endpoints (e.g., ATP-based viability, apoptosis markers) and normalize data to cell count/viability controls. Perform RNA-seq to identify differential gene expression (e.g., oxidative stress pathways) and validate via qPCR. Use meta-analysis tools to quantify heterogeneity across studies and propose cell-type-specific toxicity thresholds .

Guidelines for Structuring Research

- Experimental Documentation : Follow journal-specific formats (e.g., Medicinal Chemistry Research) for Methods sections, including instrument details (manufacturer, model), statistical packages (e.g., GraphPad Prism v10), and ethics approvals. For novel compounds, provide full spectral data in supplementary files .

- Data Contradiction Analysis : Apply the PICO framework to dissect conflicting results: Population (cell/animal model), Intervention (dose, exposure time), Comparator (positive/negative controls), Outcome (metrics with confidence intervals) .

- Ethical Compliance : Disclose funding sources and avoid bias by pre-registering study protocols on platforms like ClinicalTrials.gov or OSF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products